Cas no 895417-71-7 (N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
- 895417-71-7
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide
- AKOS024655799
- F2515-2096
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- インチ: 1S/C26H22N4O3S/c1-16-8-9-21-24(17(16)2)28-26(34-21)29(15-18-5-4-12-27-14-18)25(33)19-6-3-7-20(13-19)30-22(31)10-11-23(30)32/h3-9,12-14H,10-11,15H2,1-2H3
- InChIKey: VNPWFTKTMJTDNR-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=NC2=C(C)C(C)=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1
計算された属性
- せいみつぶんしりょう: 470.14126175g/mol
- どういたいしつりょう: 470.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 778
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 112Ų
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-2096-2μmol |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-20μmol |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-15mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-25mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-50mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-1mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-20mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-10mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-2mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2515-2096-3mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895417-71-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide 関連文献
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N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamideに関する追加情報
Introduction to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide (CAS No. 895417-71-7)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethylbenzamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 895417-71-7, represents a fusion of heterocyclic chemistry and medicinal chemistry, offering promising avenues for the development of novel therapeutic agents.
The molecular architecture of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide is characterized by the presence of multiple pharmacophoric moieties. The benzothiazole core, a well-known scaffold in medicinal chemistry, contributes to its potential bioactivity by providing a rigid framework with electron-deficient centers. Additionally, the dimethyl substitution at the 4 and 5 positions enhances the lipophilicity of the molecule, which is often crucial for membrane permeability and target binding affinity.
The presence of the 2,5-dioxopyrrolidin-1-yl group introduces another layer of complexity to the compound's structure. This moiety is known for its ability to interact with biological targets in a manner that can modulate enzyme activity or receptor binding. The dioxopyrrolidine ring system is particularly interesting because it can exhibit both hydrophilic and hydrophobic characteristics, depending on the surrounding environment. This dual nature makes it an attractive component for designing molecules that can traverse biological membranes while maintaining interactions with intracellular targets.
The final pharmacophore in N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide is the pyridin-3-ylmethylbenzamide group. This moiety not only contributes to the overall size and shape of the molecule but also provides a site for further functionalization. Pyridine derivatives are widely recognized for their role in pharmaceuticals due to their ability to form hydrogen bonds and participate in hydrophobic interactions with biological targets. The methylamino group attached to the pyridine ring further enhances the compound's potential bioactivity by increasing its solubility and stability.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential interactions of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yll)-N-(pyridinl-lmethylbenzamide) with various biological targets. These studies have suggested that this compound may exhibit inhibitory activity against several enzymes and receptors implicated in human diseases. For instance, preliminary docking studies have indicated that it could interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play roles in inflammation and pain signaling.
In addition to its potential enzymatic activity, N-(4S5-dimethyl-lS-benzo[thiophene~22-yI)-3-(25-dioxopyrrrolidln-l-IyI)-N(ipyridln~31methylbenzamide) has been investigated for its interaction with nuclear receptors. Nuclear receptors are a class of transcription factors that regulate gene expression in response to various ligands. The ability of this compound to modulate nuclear receptor activity could have significant implications for treating conditions such as metabolic disorders and cancer. Specifically, it has been hypothesized that it might influence the activity of peroxisome proliferator--activated receptors (PPARs), which are involved in lipid metabolism and insulin sensitivity.
The synthesis of N-(45-dimethyllS-benzo[thiophene~22-yI)-32(25~dioxopyrrrolidln-l-IyI)-N(ipyridln~31methylbenzamide) presents an intriguing challenge due to its complex structure. However, recent developments in synthetic methodology have made it possible to construct this molecule efficiently using multi-step organic reactions. Key steps include the formation of the benzothiazole core through cyclization reactions followed by functionalization at specific positions using nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of the 25~dioxopyrrrolidine ring requires careful control of reaction conditions to ensure high yield and purity.
The pharmacological evaluation of N-(45-dimethyllS-benzo[thiophene~22-yI)-32(25~dioxopyrrrolidine-l-IyI)-N(ipyridln~31methylbenzamide) has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target enzymes and receptors using biochemical assays and surface plasmon resonance (SPR) techniques. These studies have provided valuable insights into its binding affinity and mode of action. In vivo studies have further demonstrated its potential therapeutic effects by evaluating its efficacy in animal models of inflammation and pain.
The development of novel therapeutic agents often involves optimizing a lead compound through structural modifications to enhance its pharmacological properties. N-(45-dimethyllS-benzo[thiophene~22-yI)-32(25~dioxopyrrrolidine-l-IyI)-N(ipyridln~31methylbenzamide) serves as an excellent starting point for such optimization efforts due to its multifaceted structure and promising bioactivity. Researchers are currently exploring derivatives of this compound that may exhibit improved potency, selectivity, or solubility profiles. These derivatives could be designed by modifying specific functional groups or introducing new moieties while maintaining the core pharmacophoric elements responsible for bioactivity.
The future prospects for N-(45-dimethyllS-benzo[thiophene~22-yI)-32(25~dioxopyrrrolidine-l-IyI)-N(ipyridln~31methylbenzamide) are bright given its unique structural features and potential therapeutic applications. As computational methods continue to advance, researchers will be able to more accurately predict the biological behavior of this compound and identify new targets for drug development. Additionally, improvements in synthetic chemistry will enable the efficient production of larger libraries of derivatives for screening purposes.
895417-71-7 (N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide) 関連製品
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